

SB 268262: A Technical Guide for Neurobiological Research

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Compound of Interest		
Compound Name:	SB 268262	
Cat. No.:	B1662359	Get Quote

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Abstract

SB 268262 is a potent and selective non-peptide antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor. CGRP, a 37-amino acid neuropeptide, is widely expressed in the central and peripheral nervous systems and plays a crucial role in a variety of physiological processes, including pain transmission, inflammation, and cardiovascular regulation. Its involvement in the pathophysiology of migraine has led to the development of CGRP receptor antagonists as a major therapeutic strategy. SB 268262 serves as a valuable pharmacological tool for investigating the neurobiological functions of the CGRP system. This technical guide provides an in-depth overview of SB 268262, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to facilitate its effective use in neurobiological research.

Introduction

Calcitonin Gene-Related Peptide (CGRP) is a neuropeptide that exerts its effects through a receptor complex composed of the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein 1 (RAMP1). This receptor is a G-protein coupled receptor (GPCR) that, upon activation by CGRP, primarily couples to the Gs alpha subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade is implicated in a wide array of neuronal functions.



SB 268262 acts as a competitive antagonist at the CGRP receptor, blocking the binding of CGRP and thereby inhibiting its downstream signaling. This property makes **SB 268262** an essential tool for elucidating the specific roles of CGRP in various neurobiological processes, including nociception, anxiety-related behaviors, and neuroinflammation.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological data for **SB 268262**, providing a quantitative basis for its potency and activity at the CGRP receptor.

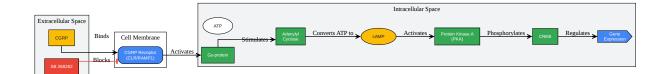
Parameter	Value	Cell Line/Tissue	Reference
Binding Affinity			
IC ₅₀ vs [¹²⁵ I]CGRP Binding	0.24 nM	SK-N-MC cell membranes	[1]
Functional Activity			
IC₅₀ (Adenylyl Cyclase)	0.83 nM	SK-N-MC cell membranes	[1]

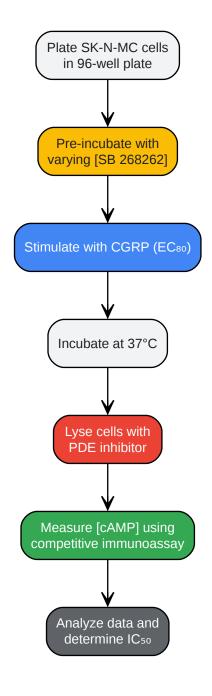
Table 1: In Vitro Potency of **SB 268262** at the Human CGRP Receptor.

Signaling Pathway

The canonical signaling pathway initiated by CGRP binding to its receptor involves the activation of the Gs protein, leading to the production of cAMP by adenylyl cyclase. This second messenger then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like CREB, leading to changes in gene expression and neuronal function. **SB 268262** competitively inhibits the initial step of this cascade by preventing CGRP from binding to its receptor.









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References

- 1. bio-techne.com [bio-techne.com]
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